5-Aminooxindole

Overview

Description

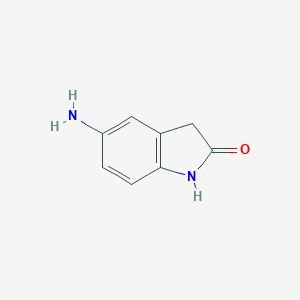

5-Aminooxindole: is an organic compound with the molecular formula C8H8N2O . It is a derivative of oxindole, characterized by the presence of an amino group at the 5-position of the oxindole ring. This compound is known for its unique structure and properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration and Reduction Method: One common method for synthesizing 5-Aminooxindole involves the nitration of 2-indolinone to produce 5-nitroindoline-2-one, followed by the reduction of the nitro group to yield this compound. The nitration is typically carried out using concentrated sulfuric acid at low temperatures, and the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Ammonia Reaction Method: Another method involves reacting indol-2-one with ammonia under appropriate reaction conditions.

Industrial Production Methods:

- Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Aminooxindole can undergo oxidation reactions, where the amino group is oxidized to form various oxindole derivatives.

Reduction: The compound can also be reduced, particularly in the presence of reducing agents like hydrogen gas and palladium catalysts, to form different reduced derivatives.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce reduced aminooxindole compounds.

Scientific Research Applications

Chemistry:

- 5-Aminooxindole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides .

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- 5-Aminooxindole and its derivatives can inhibit enzymes such as 5-lipoxygenase, which is involved in leukotriene biosynthesis. This inhibition can reduce inflammation and has potential applications in treating inflammatory diseases.

- The compound may also interact with other molecular targets, affecting various biochemical pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

5-Aminoindole: Similar in structure but lacks the oxindole ring, making it less versatile in certain chemical reactions.

6-Aminoindole: Another similar compound with the amino group at the 6-position, which can lead to different reactivity and applications.

5-Hydroxyoxindole: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.

Uniqueness:

- 5-Aminooxindole’s unique combination of the oxindole ring and the amino group at the 5-position gives it distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways and applications.

Biological Activity

5-Aminooxindole is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a fused oxindole structure characterized by an indole ring and a carbonyl group, with an amino group located at the 5-position. This unique configuration contributes to its reactivity and biological activity, making it a valuable scaffold for developing new pharmaceuticals.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that this compound can inhibit certain cancer cell lines, making it a candidate for anticancer drug development. Its mechanism involves the inhibition of enzymes such as proline-rich tyrosine kinase 2 (PYK2), which is implicated in cancer progression .

- Anti-inflammatory Effects : The compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis, thereby reducing inflammation and presenting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, certain synthesized derivatives showed higher antibacterial activity against resistant strains than conventional antibiotics like ampicillin .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of several enzymes involved in critical biochemical pathways. For example, it inhibits PYK2, which plays a role in cellular signaling related to cancer cell proliferation .

- Bioactivation Studies : Research has focused on understanding how this compound interacts with biological systems through bioactivation pathways. These studies are crucial for assessing the compound's safety and efficacy as a therapeutic agent .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the synthesis of novel this compound derivatives that demonstrated potent anticancer activity against various cell lines. The most effective compounds were identified through structure-activity relationship (SAR) studies, leading to promising candidates for further development .

- Antimicrobial Efficacy : Another investigation reported the design and evaluation of 3-amino-5-(indol-3-yl)methylene derivatives based on this compound. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

- Inflammatory Pathways : A study explored the anti-inflammatory properties of this compound by assessing its effect on leukotriene production. Results indicated a marked reduction in inflammation markers, supporting its potential use in treating inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities and unique aspects of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Inhibits PYK2 and 5-lipoxygenase |

| 2-Aminooxindole | Limited anticancer properties | Primarily studied for different biological activities |

| 3-Aminooxindole | Exhibits distinct reactivity | Contains amino group at the 3-position |

| 5-Methyl-2-oxindole | Different pharmacological profiles | Methyl substitution alters reactivity |

Properties

IUPAC Name |

5-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYXUBUJJDJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378285 | |

| Record name | 5-Aminooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-36-2 | |

| Record name | 5-Aminooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-aminooxindole an attractive scaffold for drug development?

A1: this compound displays promising potential in drug development due to its presence in various biologically active compounds, including some with anti-HIV activity []. Additionally, its structure allows for the incorporation of diverse functional groups, enabling the exploration of a wide range of biological activities through structure-activity relationship (SAR) studies. The provided research focuses on its use in developing inhibitors for proline-rich tyrosine kinase 2 (PYK2) [].

Q2: How does the structure of this compound relate to its potential for bioactivation by CYP3A4?

A2: Research suggests that the differences in CYP3A4 catalyzed bioactivation between this compound and 5-aminobenzsultam scaffolds, both found in PYK2 inhibitors, can be attributed to structural distinctions. While the exact mechanisms are not fully elucidated in the provided abstract [], it highlights the importance of considering potential metabolic transformations during drug design. The study utilizes techniques like CYP3A4 molecular docking, quantum chemical calculations, and glutathione adduct detection to investigate these differences.

Q3: Can you describe an example of how this compound has been incorporated into a novel compound with potential biological activity?

A3: Researchers successfully synthesized a novel spirocyclopropane incorporating both a dehydroabietic acid fragment and a this compound moiety []. This synthesis aimed to combine the reported anti-HIV activity of spirocyclopropanes with the diverse biological activities observed in oxindole derivatives. The resulting compound, obtained as a mixture of diastereomers, requires further investigation to assess its biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.